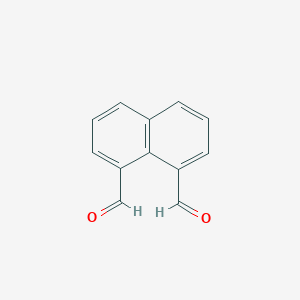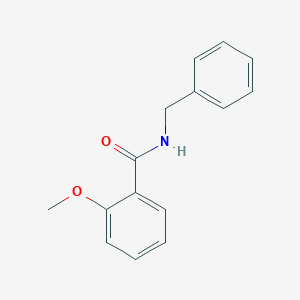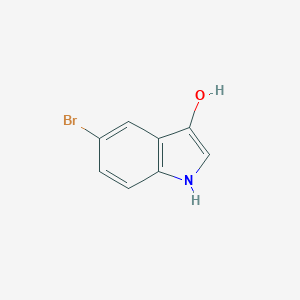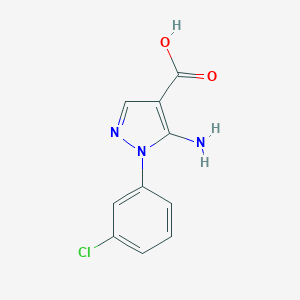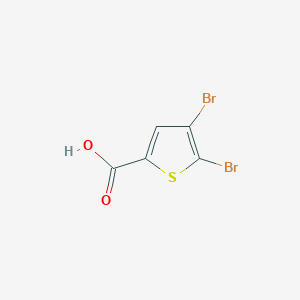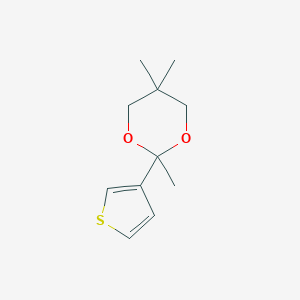
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as TMDT and has a molecular formula of C13H18O2S.
Mecanismo De Acción
The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is not fully understood. However, it is believed that this compound interacts with the active sites of enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene in lab experiments is its unique chemical structure, which may allow for the development of new materials and technologies. Additionally, this compound has been found to exhibit good solubility and stability, which makes it easy to work with in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many future directions for research involving 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene. One area of research is the development of new materials and technologies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of this compound and reduce its cost, which may make it more accessible for use in large-scale experiments.
Métodos De Síntesis
The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene involves a multi-step process. The first step involves the reaction between 2,5-dimethylfuran and ethylene oxide, which produces 2,5-dimethyl-1,3-dioxane. The second step involves the reaction between 2,5-dimethyl-1,3-dioxane and sodium hydride, which produces 2,5-dimethyl-1,3-dioxan-2-yl sodium salt. The final step involves the reaction between 2,5-dimethyl-1,3-dioxan-2-yl sodium salt and 2-thiophenecarboxaldehyde, which produces 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene.
Aplicaciones Científicas De Investigación
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been found to exhibit good charge transport properties and has been used as a hole transport material in organic solar cells. Additionally, it has been used as a building block in the synthesis of conjugated polymers and has been found to improve the performance of organic field-effect transistors.
Propiedades
Número CAS |
138890-86-5 |
|---|---|
Nombre del producto |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane |
InChI |
InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3 |
Clave InChI |
KLMVIFDEFXGKPH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
SMILES canónico |
CC1(COC(OC1)(C)C2=CSC=C2)C |
Sinónimos |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
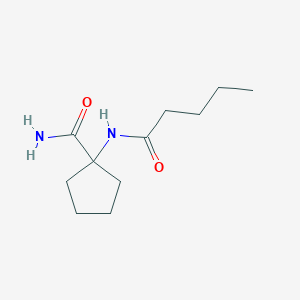
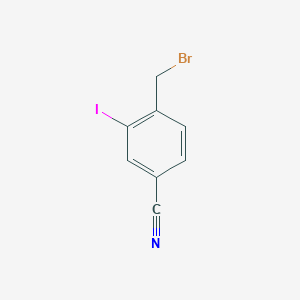
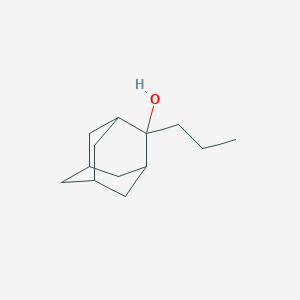
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
